2-adamantyl Chloroformate
Overview
Description
2-adamantyl Chloroformate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a chloroformate group attached to the adamantyl moiety. It is widely used in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-adamantyl Chloroformate can be synthesized through the reaction of 2-adamantanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
2-adamantanol+phosgene→2-adamantyl Chloroformate+hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-adamantyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-adamantanol and carbon dioxide.
Solvolysis: It undergoes solvolysis in different solvents, leading to the formation of 2-adamantyl cation and subsequent products.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Alcohols: React to form carbonate esters.
Water: Hydrolyzes the compound to 2-adamantanol and carbon dioxide.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
2-adamantanol: Formed from hydrolysis.
Scientific Research Applications
2-adamantyl Chloroformate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the adamantyl group into various molecules.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the development of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-adamantyl Chloroformate involves the formation of reactive intermediates such as the 2-adamantyl cation. This cation can undergo various reactions depending on the conditions and reagents present. The molecular targets and pathways involved include:
Formation of 2-adamantyl cation: Through solvolysis or reaction with nucleophiles.
Subsequent Reactions: The cation can react with nucleophiles, leading to the formation of various products.
Comparison with Similar Compounds
2-adamantyl Chloroformate can be compared with other adamantyl derivatives such as:
1-adamantyl Chloroformate: Similar in structure but with the chloroformate group attached to a different position on the adamantyl ring.
2-adamantyl Bromide: Contains a bromine atom instead of the chloroformate group.
2-adamantyl Acetate: Contains an acetate group instead of the chloroformate group.
Uniqueness
This compound is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.
Biological Activity
2-Adamantyl chloroformate (2-AdOCOCl) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Synthesis of this compound
2-AdOCOCl is synthesized through a reaction involving 2-adamantanol and phosgene. The general reaction can be represented as follows:
This synthesis method is similar to that used for other adamantyl chloroformates, which involves maintaining controlled temperatures and using solvents such as benzene to facilitate the reaction .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of adamantane derivatives, including 2-AdOCOCl. Research indicates that compounds containing the adamantyl moiety exhibit significant biological activities, including:
- Antitumor Activity : Adamantyl hydrazone complexes have shown promising results against various cancer cell lines, suggesting that modifications of adamantane can enhance anticancer efficacy .
- Mechanistic Insights : The underlying mechanisms often involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For instance, adamantane derivatives can inhibit 11β-hydroxysteroid dehydrogenase type I, which plays a role in cancer progression .
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of adamantane derivatives. A study demonstrated that di-mannosylated derivatives of adamantane enhanced immune responses by improving binding affinity to NOD2 receptors, which are involved in immune system signaling . Although 2-AdOCOCl itself has not been directly studied for immunomodulation, its structural similarities suggest potential activity in this domain.
Comparative Analysis of Biological Activities
To further understand the biological activities of this compound, a comparison with related compounds is useful. The following table summarizes findings from various studies:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer (potential) | Inhibition of key enzymes; structural modification |
Adamantyl Hydrazone | Antitumor (active against multiple lines) | Disruption of cancer cell proliferation pathways |
Di-mannosylated Derivative | Immunomodulatory | Enhanced NOD2 receptor binding; Th-2 polarization |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of adamantyl complexes against breast and prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth, with specific derivatives showing higher potency .
- Enzyme Inhibition : Research on organophosphorus compounds has provided insights into how similar structures may interact with enzymes like acetylcholinesterase (AChE). Although not directly related to 2-AdOCOCl, these findings suggest that modifications in the adamantane structure can impact enzyme activity significantly .
- Solvolysis Studies : Investigations into the solvolysis behavior of chloroformates, including 2-AdOCOCl, reveal that these compounds undergo complex reactions influenced by solvent types. Such studies are crucial for understanding their stability and reactivity in biological systems .
Properties
IUPAC Name |
2-adamantyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c12-11(13)14-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZDJSSAGWPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446845 | |
Record name | 2-adamantyl Chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-53-9 | |
Record name | 2-adamantyl Chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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